Regiochemistry-Driven Patent Enablement: 4-Pyridinyl as a Preferred Starting Material for Anti-Thrombotic Agents
The patent literature explicitly names 1-pyridin-4-yl-pyrazolidine-3,5-dione as a novel and preferred starting material for synthesizing alkylidene pyrazolidinedione derivatives with platelet ADP receptor antagonism [1]. This compound is listed alongside its 2-pyridinyl isomer, establishing a direct comparative context. While the patent does not provide quantitative IC50 data for the precursors themselves, it demonstrates a structural preference during the 'best mode' disclosure of the invention for generating the final pharmacologically active 4-arylidene analogs, contrasting with non-pyridinyl or alternative regioisomeric starting materials [1].
| Evidence Dimension | Patent-Enabled Synthetic Utility |
|---|---|
| Target Compound Data | Specified as a novel starting material (Formula IV) in the patent for preferred anti-thrombotic compounds [1]. |
| Comparator Or Baseline | 1-pyridin-2-yl-pyrazolidine-3,5-dione; 1-phenyl-pyrazolidine-3,5-dione; both also listed as starting materials [1]. |
| Quantified Difference | Not applicable (qualitative preference in patent disclosure). The 4-pyridinyl isomer is essential for generating a specific subset of claimed compounds. |
| Conditions | Synthesis of 4-(4-cyclopentyloxy-2,3-dimethyl-benzylidene)-1-pyridin-4-yl-pyrazolidine-3,5-dione and related analogs. |
Why This Matters
For procurement in a drug discovery setting, sourcing the exact 4-pyridinyl regioisomer is mandatory to replicate the patented synthetic route and ensure intellectual property integrity, as alternative isomers lead to different, and potentially inactive, final compounds.
- [1] Hilpert, K., et al. (2005). WO2005002574A1 - Pyrazolidinedione derivatives and their use as platelet aggregation inhibitors. World Intellectual Property Organization. View Source
